![molecular formula C15H14N2O3 B6392536 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261892-30-1](/img/structure/B6392536.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid (5-DMPA) is an organic compound with a unique structure, which has been used in various scientific research applications. 5-DMPA is a derivative of nicotinic acid, a compound found in nicotine, and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in various scientific research applications, such as in the study of the biochemical and physiological effects of nicotinic acid derivatives. It has also been used to study the pharmacokinetics and pharmacodynamics of nicotine and its derivatives. Additionally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in the study of neurodegenerative diseases and in the development of novel therapeutic agents.
作用機序
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is a G-protein coupled receptor. When the receptor is activated, it leads to the release of catecholamines, which are neurotransmitters that are involved in the regulation of various physiological processes. Additionally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can also act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anti-oxidant effects. Additionally, it has been found to reduce the risk of cardiovascular disease, and to have neuroprotective effects. It has also been found to have anti-cancer effects, and to reduce the risk of stroke.
実験室実験の利点と制限
The main advantage of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in lab experiments is that it is easy to synthesize and can be used in a wide range of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying various biological processes. However, one limitation of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is that it is not very stable and can degrade over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.
将来の方向性
There are several potential future directions for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into its pharmacokinetics and pharmacodynamics, as well as its potential role in the development of novel therapeutic agents. Additionally, further research into its potential role in the treatment of neurodegenerative diseases could be conducted. Finally, further research could be conducted into its potential toxicity and its potential side effects.
合成法
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized using a two-step reaction process. The first step involves the reaction of nicotinic acid with dimethylaminopropyl chloride (DMAPC) in the presence of anhydrous potassium carbonate. The second step involves the reaction of the intermediate product with N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate. The resulting product is 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%.
特性
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(6-11)12-7-13(15(19)20)9-16-8-12/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQBCNJCQXHRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688045 |
Source


|
| Record name | 5-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-30-1 |
Source


|
| Record name | 5-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

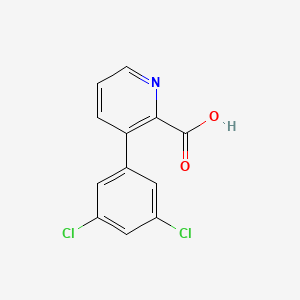
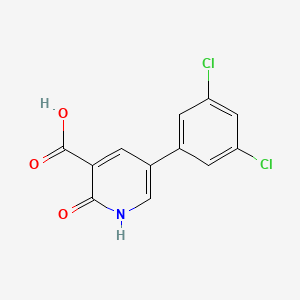
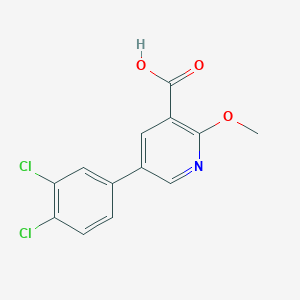
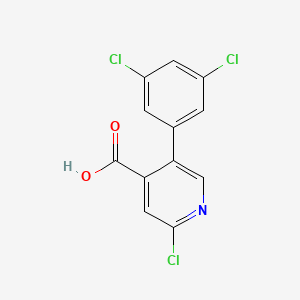
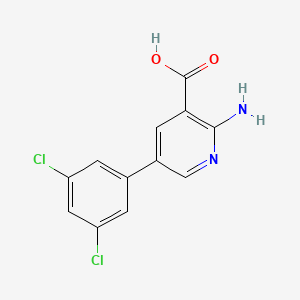

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392493.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392504.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392511.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392517.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392518.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392537.png)
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392544.png)